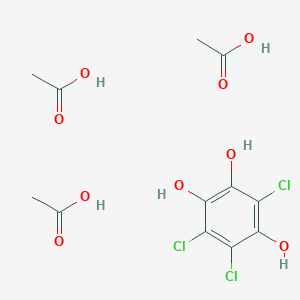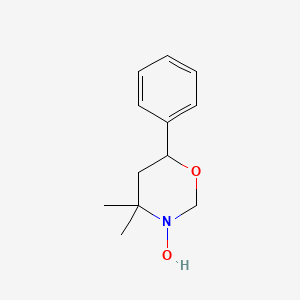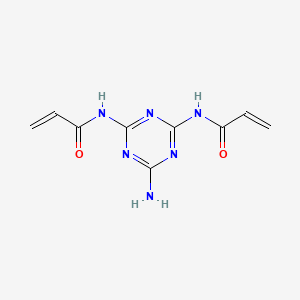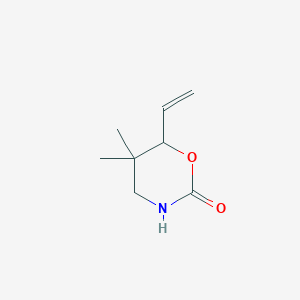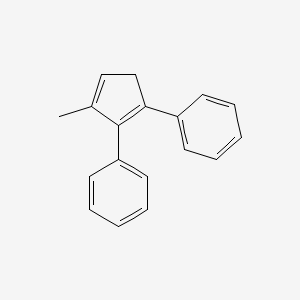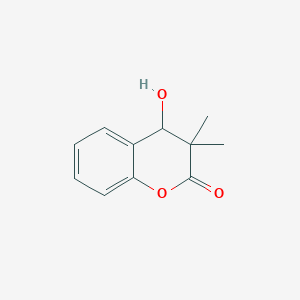
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is a derivative of coumarin, a naturally occurring lactone found in many plants. Coumarins have been widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticoagulant and anticancer activities.
Industry: Employed in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Flavanones: Compounds with a similar benzopyran structure but different substituents, exhibiting diverse biological activities.
Benzothiadiazines: Another class of benzopyran derivatives with antihypertensive and diuretic properties.
Uniqueness
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzopyran derivatives. Its combination of hydroxyl and dimethyl groups contributes to its unique pharmacological profile .
Propiedades
Número CAS |
158750-70-0 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
4-hydroxy-3,3-dimethyl-4H-chromen-2-one |
InChI |
InChI=1S/C11H12O3/c1-11(2)9(12)7-5-3-4-6-8(7)14-10(11)13/h3-6,9,12H,1-2H3 |
Clave InChI |
UCZPKALZHWURFV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C2=CC=CC=C2OC1=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



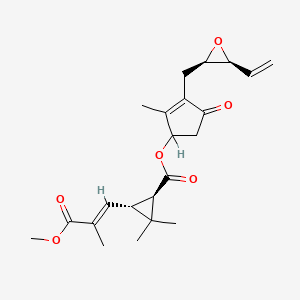
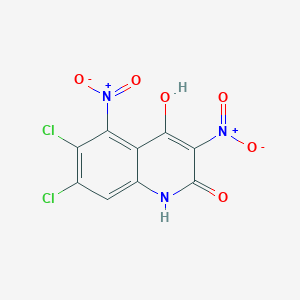

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

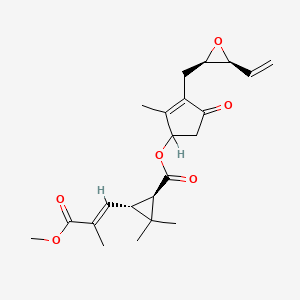
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
